![molecular formula C10H18ClNO2 B13553647 2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)
2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.7084 . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Wirkmechanismus
The mechanism of action of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor activation .
Vergleich Mit ähnlichen Verbindungen
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid: This compound has a similar spirocyclic structure but differs in the functional groups attached to the ring system.
Tert-butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate: This compound also features a spirocyclic ring but has different substituents, which can affect its chemical and biological properties.
The uniqueness of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride lies in its specific combination of functional groups and stereoisomeric forms, which can result in distinct physical, chemical, and biological properties.
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
2-(2-azaspiro[4.4]nonan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)5-8-1-2-10(6-8)3-4-11-7-10;/h8,11H,1-7H2,(H,12,13);1H |
InChI-Schlüssel |
DIDKAVJAJCEHSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)CC1CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


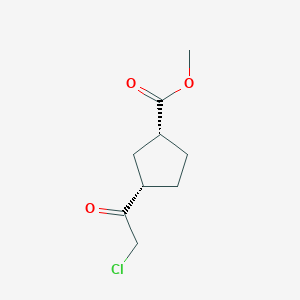
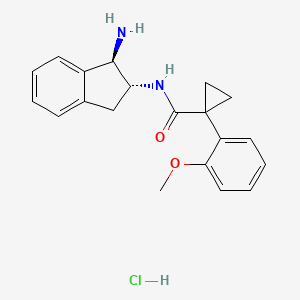
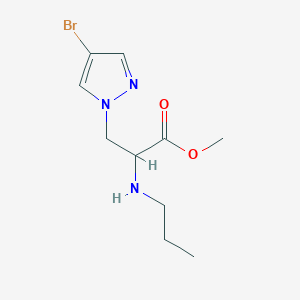
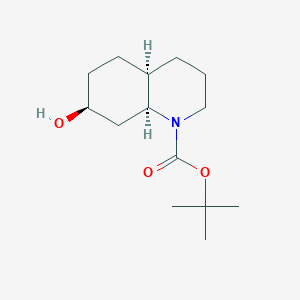
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)

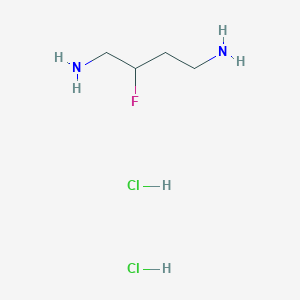
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)

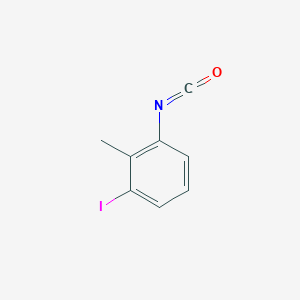
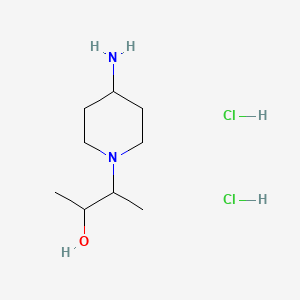
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)


